3-(Chloromethyl)pyrazine-2-carbonitrile
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Overview
Description
3-(Chloromethyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chloromethyl group at the third position and a carbonitrile group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrazine-2-carbonitrile typically involves the chloromethylation of pyrazine-2-carbonitrile. One common method includes the reaction of pyrazine-2-carbonitrile with formaldehyde and hydrochloric acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
3-(Chloromethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonitrile: Lacks the chloromethyl group and has different reactivity and applications.
3-Chloropyrazine-2-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different chemical properties and uses.
Uniqueness
3-(Chloromethyl)pyrazine-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, which confer distinct reactivity and versatility in synthetic applications . This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Biological Activity
3-(Chloromethyl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its versatile applications and biological activities. This article provides a detailed overview of its biological activity, synthesis, and the implications of its use in various therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine derivatives with chloromethylating agents followed by cyanation. Various synthetic routes have been explored to optimize yield and purity, including the use of Selectfluor® in multi-step reactions, which can enhance the efficiency of the process .
Biological Activity
1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, studies have shown that derivatives of pyrazine compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
2. Cholinesterase Inhibition:
The compound has also been investigated for its potential as an inhibitor of cholinesterases, enzymes linked to Alzheimer's disease pathology. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a promising strategy for treating cognitive disorders. Molecular docking studies suggest that this compound may interact effectively with the active sites of these enzymes, demonstrating potential therapeutic applications .
3. Antioxidant Properties:
Recent studies have highlighted the antioxidant capabilities of pyrazine derivatives, including this compound. These properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented, suggesting its utility in formulations aimed at reducing oxidative damage .
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Antibacterial Efficacy: A study evaluated the antibacterial effects of various pyrazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 16 to 32 μg/mL .
- Cognitive Enhancement: In a preclinical model, compounds similar to this compound were shown to improve cognitive function by inhibiting cholinesterases, providing a basis for further exploration in Alzheimer's disease treatment .
Research Findings
Recent findings regarding this compound's biological activity include:
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
3-(chloromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3H2 |
InChI Key |
BSCSHGRVOARGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)C#N |
Origin of Product |
United States |
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